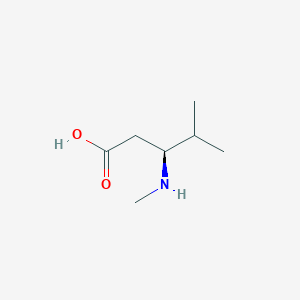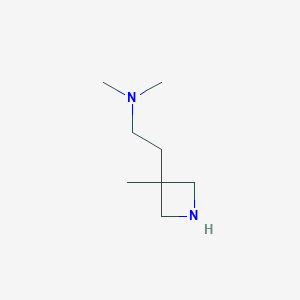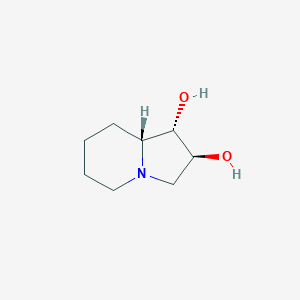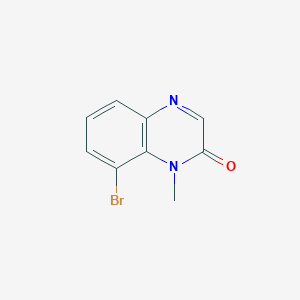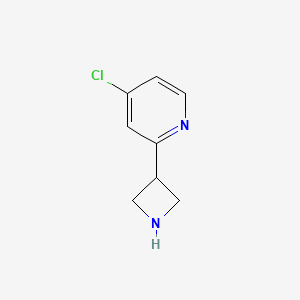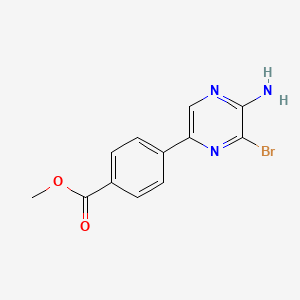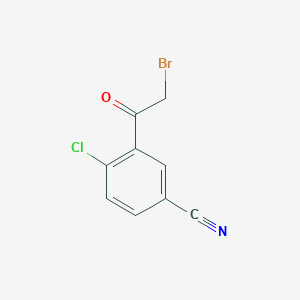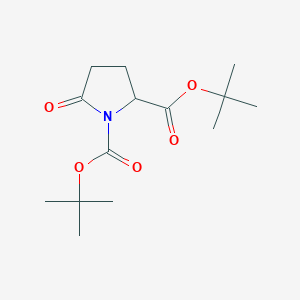
(R)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of a suitable pyrazole derivative with an appropriate nitrile source. One common method involves the use of a pyrazole precursor, which is reacted with a nitrile compound under controlled conditions to yield the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient use of resources.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyrazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile: The enantiomer of the compound with similar structural properties but different stereochemistry.
3-(4-Amino-1H-pyrazol-1-yl)propanenitrile: A structural isomer with the amino group positioned differently on the pyrazole ring.
2-(4-Amino-1H-pyrazol-1-yl)butanenitrile: A homolog with an additional carbon in the nitrile side chain.
Uniqueness
®-2-(4-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Propriétés
Formule moléculaire |
C6H8N4 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(2R)-2-(4-aminopyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3/t5-/m1/s1 |
Clé InChI |
BNTSULKRZJYHHR-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C#N)N1C=C(C=N1)N |
SMILES canonique |
CC(C#N)N1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
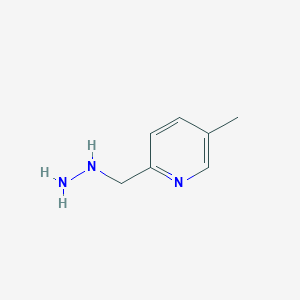
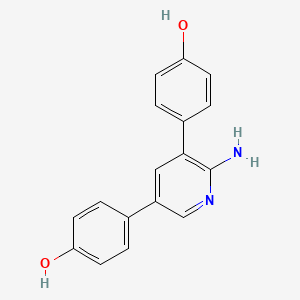
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)


